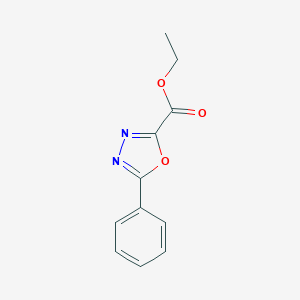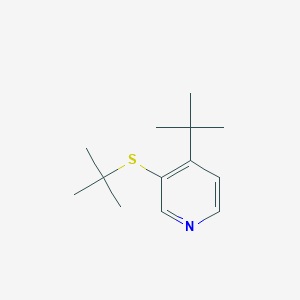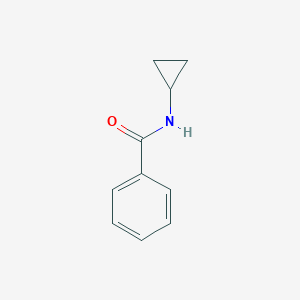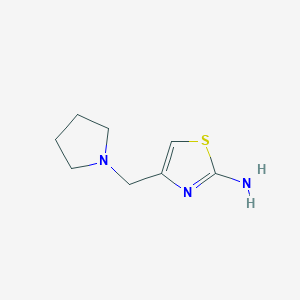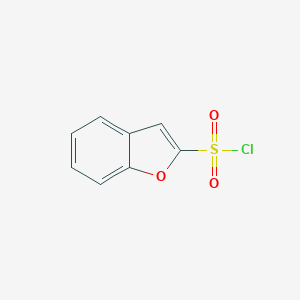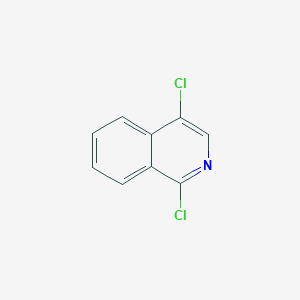
1,4-二氯异喹啉
描述
1,4-Dichloroisoquinoline (1,4-DCI) is a synthetic organic compound commonly used in scientific research. It is a versatile compound that has been used for a variety of applications, including drug development, medical research, and biochemical analysis. In
科学研究应用
1. 癌症治疗和药物再利用
像氯喹(CQ)和羟氯喹(HCQ)这样的1,4-二氯异喹啉衍生物已被广泛探讨其在癌症治疗中的潜力。研究表明,这些化合物,特别是与传统癌症治疗结合时,可以使肿瘤细胞对各种药物产生敏感性,从而增强治疗活性。这些化合物的作用不仅限于癌细胞,还延伸至肿瘤微环境。氯喹和羟氯喹抑制自噬通路的能力被认为是一种重要的抗癌机制。然而,这些化合物还影响其他通路,如Toll样受体9、p53和CXCR4-CXCL12通路在癌细胞中的作用,并已观察到对肿瘤血管、癌相关成纤维细胞以及肿瘤基质内的免疫系统产生影响(Verbaanderd等,2017)。
2. 化疗的增敏作用
氯喹对乳腺癌细胞对化疗的增敏效应一直备受关注。研究表明,氯喹增强了化疗药物和放疗杀伤肿瘤细胞的功效。这种效应被观察到独立于自噬抑制,这表明虽然氯喹可能在与其他治疗药物结合时有助于癌症治疗,但其增敏效应可以通过除自噬抑制之外的机制表现(Maycotte et al., 2012)。
3. 药物设计和开发
1,4-二氯异喹啉的结构支架,特别是氯喹及其衍生物的结构,已经启发了用于管理各种传染性和非传染性疾病的新化合物和组合物的设计和开发。基于1,4-二氯异喹啉支架的这些新化合物的化学结构和潜在治疗应用已被探索,以最大化其内在价值并解决药物耐药等问题(Njaria et al., 2015)。
4. 合成新化合物
研究重点放在使用结构类似于1,4-二氯异喹啉的1,3-二氯异喹啉合成新化合物上。这些合成努力旨在创造具有特定性质的化合物,例如具有潜在应用于各种科学领域的轴手性咪唑异喹啉-2-基银和金络合物(Grande-Carmona et al., 2015)。
安全和危害
1,4-Dichloroisoquinoline is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
属性
IUPAC Name |
1,4-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKHVBZPIURMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348826 | |
| Record name | 1,4-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15298-58-5 | |
| Record name | 1,4-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route to access 1,4-dichloroisoquinoline?
A1: Researchers have developed a new method to synthesize 1,4-dichloroisoquinoline using readily available phenacyl azides as starting materials []. This one-step approach utilizes Vilsmeier-Haack conditions with bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformaide (DMF) to effectively form the desired isoquinoline structure.
Q2: Why is 1,4-dichloroisoquinoline considered a useful building block in organic synthesis?
A2: The chlorine atoms present in 1,4-dichloroisoquinoline can be selectively substituted with various nucleophiles []. This allows for the introduction of different functional groups at specific positions of the isoquinoline ring system, leading to a diverse range of potentially bioactive compounds. For instance, it can be used to synthesize the important intermediate 1-amino-4-chloroisoquinoline.
Q3: Can you elaborate on the synthesis of 1-aminoisoquinoline from 1,4-dichloroisoquinoline?
A3: Although 1-amino-4-chloroisoquinoline can be synthesized from 1,4-dichloroisoquinoline, direct conversion to 1-aminoisoquinoline is not explicitly described in the provided abstracts []. The synthesis of 1-aminoisoquinoline involves converting 1,4-dichloroisoquinoline to 1-phenoxy-4-chloro derivative and subsequent steps. This highlights the versatility of 1,4-dichloroisoquinoline as a precursor for synthesizing other valuable isoquinoline derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


